molecular formula C8H9NO2 B15208574 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde

5-ethyl-1H-pyrrole-2,4-dicarbaldehyde

Cat. No.: B15208574
M. Wt: 151.16 g/mol
InChI Key: KJZYYTWQQSRUPC-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2. This compound features a pyrrole ring substituted with an ethyl group at the 5-position and aldehyde groups at the 2- and 4-positions. Pyrrole derivatives are known for their biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the Knorr pyrrole synthesis, which typically starts with the condensation of an α-amino ketone with a β-dicarbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-1H-pyrrole-2-carbaldehyde
  • 3,5-Dimethylpyrrole-2-carboxaldehyde
  • 1-Phenyl-1H-pyrrole-2-carbaldehyde

Uniqueness

5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 2- and 4-positions, which confer distinct reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-ethyl-1H-pyrrole-2,4-dicarbaldehyde

InChI

InChI=1S/C8H9NO2/c1-2-8-6(4-10)3-7(5-11)9-8/h3-5,9H,2H2,1H3

InChI Key

KJZYYTWQQSRUPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N1)C=O)C=O

Origin of Product

United States

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